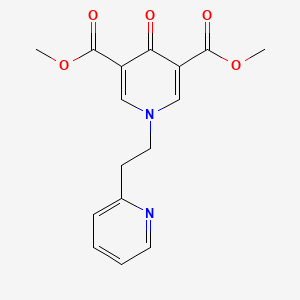

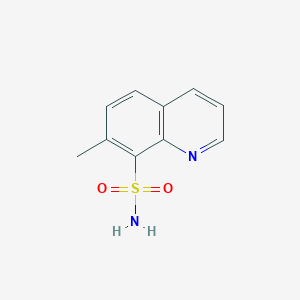

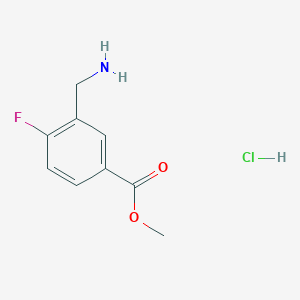

![molecular formula C6H4N4O3 B1430514 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 34102-76-6](/img/structure/B1430514.png)

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

説明

“7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound that has been studied for its potential applications . It is a derivative of quinazolin-4-one, a class of compounds found in more than 200 naturally occurring alkaloids . These derivatives have been evaluated for their inhibition activities against phytopathogenic bacteria and fungi .

Synthesis Analysis

The synthesis of “7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” involves the design and creation of novel quinazolin-4-one derivatives . These derivatives were fully characterized through 1H NMR, 13C NMR, HRMS, and IR spectra . The structure of one of these compounds was confirmed via single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” has been analyzed using various techniques. The structure of one of the derivatives was unambiguously confirmed via single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” include a molecular weight of 180.12 . The compound is a powder at room temperature .科学的研究の応用

Agricultural Bactericides

Compounds containing the 7-oxo-triazolopyrimidine moiety have shown significant potential as agricultural bactericides . They exhibit potent inhibition activities against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae , which causes rice bacterial leaf blight . These compounds are more effective than traditional bactericides like Bismerthiazol and have been suggested as promising candidates for new, more efficient bactericides.

Antimalarial Agents

The 7-oxo-triazolopyrimidine derivatives have been utilized as dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is crucial in the fight against malaria, as it targets a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.

Organic Synthesis

This compound serves as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles . The Vilsmeier reaction is a form of formylation used to synthesize aldehydes and is vital in organic synthesis.

Pharmacological Research

The moiety is involved in investigations of pharmacological activity, particularly in binding to HIV TAR RNA . This research is significant for understanding the interactions at the molecular level that could lead to new therapeutic strategies against HIV.

Material Science

In material science, the compound has been used as an additive to study the space charge layer in silver bromide microcrystals . This application is important for the development of photographic materials and understanding the ionic processes within microcrystals.

Therapeutic Targets for Metabolic Disorders

Derivatives of this compound have been recognized for their role in interacting with fatty acid-binding proteins (FABPs) . FABPs like FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes.

Antifungal and Antiviral Activities

Although not explicitly mentioned for 7-oxo-triazolopyrimidine, quinazolin-4-one derivatives, which are structurally related, have shown antifungal and antiviral activities . This suggests potential areas of application for the compound , warranting further research.

Development of Ruthenium Complexes

The compound is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications, including in catalysis and as part of molecular electronics.

特性

IUPAC Name |

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-4-1-3(5(12)13)9-6-7-2-8-10(4)6/h1-2H,(H,12,13)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEGQZXFYKTDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N=CNN2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

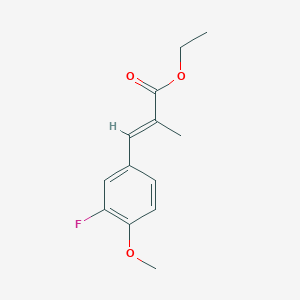

![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)